molecular formula C16H12N4O2S B2381889 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine CAS No. 894003-72-6

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

Cat. No.: B2381889
CAS No.: 894003-72-6
M. Wt: 324.36
InChI Key: MECJRHWRDSEQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is a useful research compound. Its molecular formula is C16H12N4O2S and its molecular weight is 324.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Synthesis :

    • A study by Artemov et al. (1998) described the synthesis of new heterocyclic systems, including pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines, through a multi-step process involving the alkylation of 3-cyanopyridine-2(1H)-thiones by o-nitrobenzyl bromide, among other steps (Artemov et al., 1998).
  • Biological Activities and Applications :

    • Moghimi et al. (2021) reported the discovery of pyridazine-based 1,2,3-triazole derivatives as α-glucosidase inhibitors, highlighting their significant inhibitory activities against yeast and rat α-glucosidase enzymes (Moghimi et al., 2021).
    • Shehab et al. (2018) synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. These compounds showed potent anti-inflammatory activities and promising antioxidant vitalities (Shehab et al., 2018).
  • Synthesis of Pyridazine Derivatives :

    • The synthesis of 3,6-di(pyridin-2-yl)pyridazines, an interesting class of compounds for their metal-coordinating ability, was accelerated under microwave conditions, as described by Hoogenboom et al. (2006). These compounds can self-assemble into gridlike metal complexes with copper(I) or silver(I) ions (Hoogenboom et al., 2006).
  • Chemical Properties and Reactions :

    • A study by Mehdipour‐Ataei et al. (2009) focused on the synthesis of soluble, thermally stable poly(amide-ester)s containing pyridine pendent groups, showcasing the conversion of the nitro group of 4-(p-nitrobenzyl)pyridine to an amino group as a key step (Mehdipour‐Ataei et al., 2009).

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-20(22)13-6-4-12(5-7-13)11-23-16-9-8-15(18-19-16)14-3-1-2-10-17-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECJRHWRDSEQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319879
Record name 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894003-72-6
Record name 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.